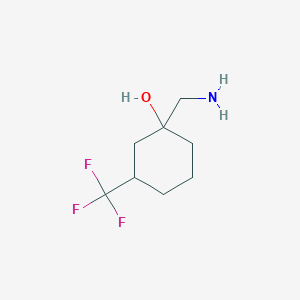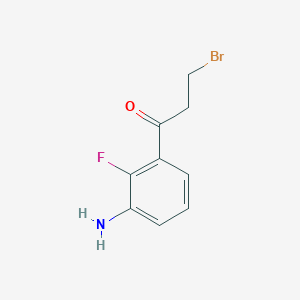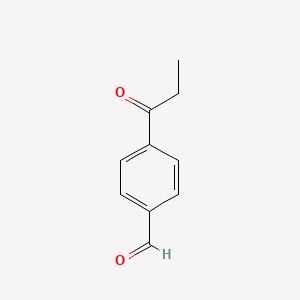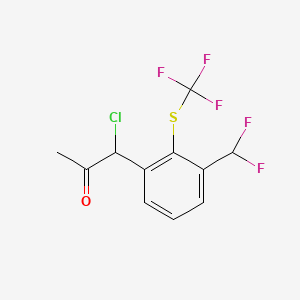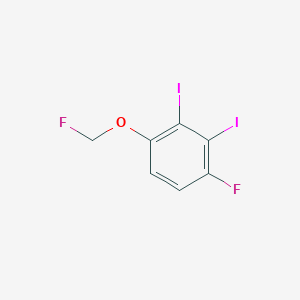
((1-(4-(Trifluoromethyl)phenyl)ethylidene)amino)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((1-(4-(Trifluoromethyl)phenyl)ethylidene)amino)urea is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethylideneamino group and a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((1-(4-(Trifluoromethyl)phenyl)ethylidene)amino)urea typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with ethylamine to form an intermediate Schiff base. This intermediate is then reacted with urea under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially incorporating continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
((1-(4-(Trifluoromethyl)phenyl)ethylidene)amino)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ((1-(4-(Trifluoromethyl)phenyl)ethylidene)amino)urea is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable scaffold for drug development.
Industry
In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of ((1-(4-(Trifluoromethyl)phenyl)ethylidene)amino)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, potentially leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
((1-(4-(Trifluoromethyl)phenyl)ethylidene)hydrazine): Similar structure but with a hydrazine group instead of urea.
((1-(4-(Trifluoromethyl)phenyl)ethylidene)thiourea): Contains a thiourea group instead of urea.
((1-(4-(Trifluoromethyl)phenyl)ethylidene)amino)thiourea: Similar structure with both amino and thiourea groups.
Uniqueness
((1-(4-(Trifluoromethyl)phenyl)ethylidene)amino)urea is unique due to the presence of both the trifluoromethyl group and the urea moiety. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and hydrogen bonding potential, which can be advantageous in various applications.
Eigenschaften
Molekularformel |
C10H10F3N3O |
|---|---|
Molekulargewicht |
245.20 g/mol |
IUPAC-Name |
[(Z)-1-[4-(trifluoromethyl)phenyl]ethylideneamino]urea |
InChI |
InChI=1S/C10H10F3N3O/c1-6(15-16-9(14)17)7-2-4-8(5-3-7)10(11,12)13/h2-5H,1H3,(H3,14,16,17)/b15-6- |
InChI-Schlüssel |
GYWCIJPQRFUBNU-UUASQNMZSA-N |
Isomerische SMILES |
C/C(=N/NC(=O)N)/C1=CC=C(C=C1)C(F)(F)F |
Kanonische SMILES |
CC(=NNC(=O)N)C1=CC=C(C=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


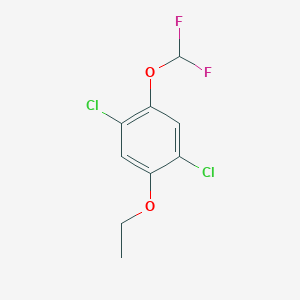
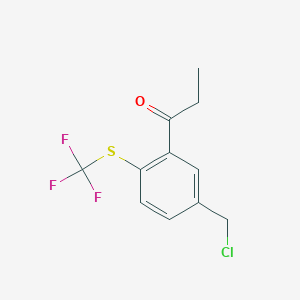
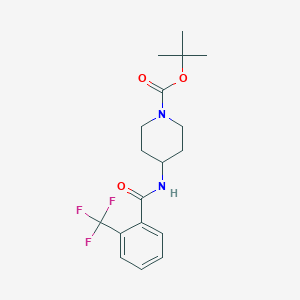

![(1R,5S,7R)-2-oxabicyclo[3.2.0]heptan-7-amine HCl](/img/structure/B14044818.png)

![2-Amino-2,3-dihydrothiazolo[4,5-b]pyridin-5(6H)-one](/img/structure/B14044833.png)
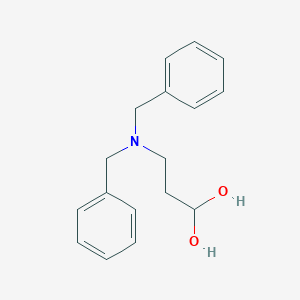
![2-azido-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide](/img/structure/B14044856.png)
